molecular formula C15H21NO2S B7594065 (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone

(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone

Cat. No. B7594065
M. Wt: 279.4 g/mol
InChI Key: SJCSQVZWXLJNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone involves the inhibition of enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. This leads to a decrease in the activity of these enzymes, which in turn affects various physiological processes. For example, the inhibition of tyrosinase leads to a decrease in the production of melanin, which is beneficial in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone are dependent on the enzyme that it inhibits. For example, the inhibition of carbonic anhydrase leads to a decrease in the production of aqueous humor, which is beneficial in the treatment of glaucoma. Similarly, the inhibition of cholinesterase leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone in lab experiments include its high potency, selectivity, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling.

Future Directions

The future directions for the research on (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone include the development of more potent and selective inhibitors of enzymes, the study of its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of other diseases. Additionally, its use as a tool in chemical biology and drug discovery can also be explored.
Conclusion:
In conclusion, (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone is a promising chemical compound that has shown potential in the treatment of various diseases. Its mechanism of action involves the inhibition of several enzymes, and its biochemical and physiological effects are dependent on the enzyme that it inhibits. While it has advantages and limitations for lab experiments, its future directions include the development of more potent and selective inhibitors, the study of its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone involves the reaction between 2-(methoxymethyl)phenylboronic acid and 2,3-dimethylthiomorpholine-4-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high amount of the desired product.

Scientific Research Applications

(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. These enzymes play a crucial role in various physiological processes, and their inhibition has shown promising results in the treatment of diseases such as cancer, Alzheimer's disease, and glaucoma.

properties

IUPAC Name

(2,3-dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-11-12(2)19-9-8-16(11)15(17)14-7-5-4-6-13(14)10-18-3/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCSQVZWXLJNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SCCN1C(=O)C2=CC=CC=C2COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone

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